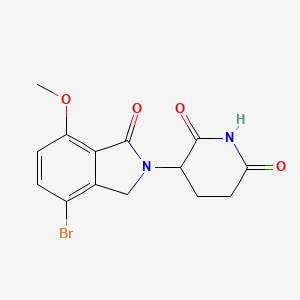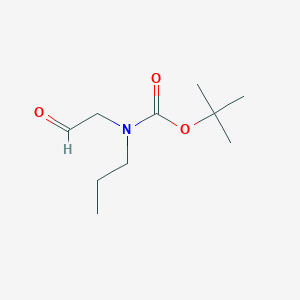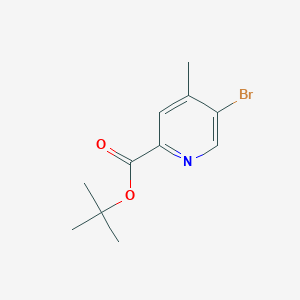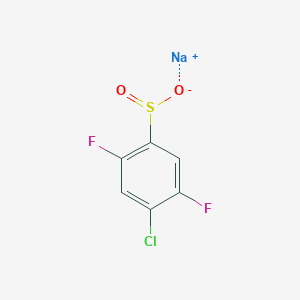
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt typically involves the chlorination and fluorination of a benzene derivative, followed by the introduction of a sulfinic acid group. One common method includes the reaction of 4-chloro-2,5-difluorobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in anhydrous solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: 4-Chloro-2,5-difluorobenzenesulfonic acid sodium salt.
Reduction: 4-Chloro-2,5-difluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s reactivity and specificity towards certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzenesulfonic acid
- 4-Chloro-2,5-difluorobenzenesulfide
Uniqueness
Compared to similar compounds, 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity and applications. While 4-Chloro-2,5-difluorobenzoic acid and 4-Chloro-2,5-difluorobenzenesulfonic acid are primarily used in different contexts, the sulfinic acid group in the sodium salt variant allows for specific interactions in both chemical and biological systems.
Eigenschaften
Molekularformel |
C6H2ClF2NaO2S |
|---|---|
Molekulargewicht |
234.58 g/mol |
IUPAC-Name |
sodium;4-chloro-2,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3ClF2O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KRFQIQJRHJWRLT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)[O-])F)Cl)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


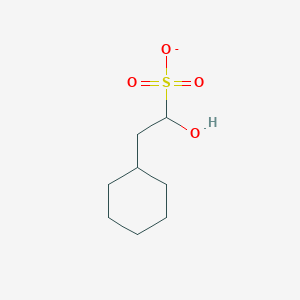
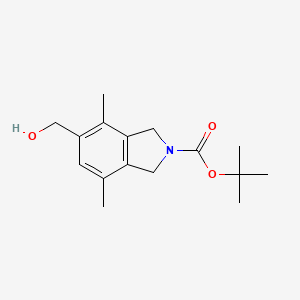


![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)

![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
